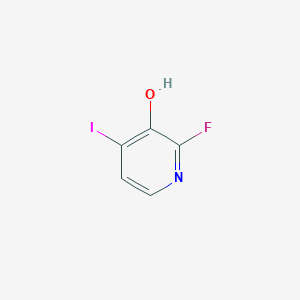

2-Fluoro-4-iodopyridin-3-ol

CAS No.: 1227593-95-4

Cat. No.: VC11678793

Molecular Formula: C5H3FINO

Molecular Weight: 238.99 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1227593-95-4 |

|---|---|

| Molecular Formula | C5H3FINO |

| Molecular Weight | 238.99 g/mol |

| IUPAC Name | 2-fluoro-4-iodopyridin-3-ol |

| Standard InChI | InChI=1S/C5H3FINO/c6-5-4(9)3(7)1-2-8-5/h1-2,9H |

| Standard InChI Key | NGMFDIXEFFSVMJ-UHFFFAOYSA-N |

| SMILES | C1=CN=C(C(=C1I)O)F |

| Canonical SMILES | C1=CN=C(C(=C1I)O)F |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C₅H₃FINO, with a molecular weight of 255.99 g/mol. The pyridine ring’s substitution pattern creates a polarizable structure due to the electron-withdrawing effects of fluorine and iodine, while the hydroxyl group introduces hydrogen-bonding capability. This combination influences reactivity, solubility, and intermolecular interactions .

Key Physical Properties

While experimental data for 2-fluoro-4-iodopyridin-3-ol is scarce, analogs like 2-fluoro-4-iodopyridine (CAS 22282-70-8) offer benchmarks:

-

Melting Point: Estimated 120–140°C (higher than non-hydroxylated analogs due to hydrogen bonding) .

-

Boiling Point: ~250°C (decomposition likely before vaporization) .

-

LogP: ~1.8 (moderate lipophilicity, reduced by hydroxyl group compared to non-hydroxylated analogs) .

Table 1: Comparative Properties of Halogenated Pyridines

| Property | 2-Fluoro-4-iodopyridine | 2-Fluoro-4-iodopyridin-3-ol (Estimated) |

|---|---|---|

| Molecular Weight | 222.99 g/mol | 255.99 g/mol |

| Density | 2.0 g/cm³ | 2.1–2.3 g/cm³ |

| Melting Point | 57°C | 120–140°C |

| LogP | 1.77 | 1.2–1.5 |

Synthesis and Reaction Pathways

Direct Synthesis Strategies

-

Halogenation of Pyridinols:

-

Hydroxylation of Pre-halogenated Pyridines:

Case Study: CN103242173A Patent Insights

The preparation of 2-fluoro-3-iodoaniline (CN103242173A) illustrates key steps transferable to pyridinols:

-

Carboxylation: Use of CO₂ under basic conditions to introduce carboxylic acid groups .

-

Rearrangement: Curtius or Hofmann rearrangements to modify substituents .

-

Deprotection: Acidic removal of tert-butoxycarbonyl (BOC) groups .

For 2-fluoro-4-iodopyridin-3-ol, a hypothetical pathway might involve:

-

BOC Protection: Shielding the hydroxyl group during iodination.

-

Lithiation-Iodination: Using n-butyllithium and iodine at low temperatures .

Applications in Industry and Research

Pharmaceutical Development

Halogenated pyridinols are pivotal in drug discovery:

-

Kinase Inhibitors: The iodine atom facilitates radio-labeling for tracer studies, while fluorine enhances metabolic stability .

-

Antimicrobial Agents: Hydroxyl groups improve solubility, critical for bioavailability .

Material Science

-

Coordination Polymers: Iodine’s polarizability supports supramolecular assembly, useful in sensor materials .

-

Liquid Crystals: Fluorine’s electronegativity adjusts mesophase behavior .

Agricultural Chemistry

-

Herbicide Intermediates: Iodine’s leaving-group ability aids in derivatization for bioactive molecules .

Future Directions and Challenges

Synthetic Optimization

-

Catalytic C-H Activation: Direct functionalization to avoid multi-step sequences .

-

Flow Chemistry: Enhanced safety and yield for halogenation steps .

Expanding Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume